molecular formula C19H23NO3S B4628889 [1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl](3-methyl-2-thienyl)methanone

[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl](3-methyl-2-thienyl)methanone

Cat. No.: B4628889
M. Wt: 345.5 g/mol
InChI Key: WRHNTUPNCQEWMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl](3-methyl-2-thienyl)methanone is a useful research compound. Its molecular formula is C19H23NO3S and its molecular weight is 345.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.13986477 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Selective Estrogen Receptor Modulators (SERMs)

Compounds structurally related to 1-(2-hydroxy-6-methoxybenzyl)-3-piperidinylmethanone, such as raloxifene, have been explored for their actions as selective estrogen receptor modulators (SERMs). These compounds exhibit estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in breast and uterus, indicating their potential in treating conditions like osteoporosis and breast cancer (Palkowitz et al., 1997).

Synthesis of Heterocyclic Compounds

Research into the synthesis of heterocyclic compounds involving similar structures has led to the creation of novel analgesics and provided insights into the chemistry of benzyl- and piperidinyl-based compounds. These studies contribute to the development of new therapeutic agents by exploring different cyclization products and their pharmacological properties (Kametani et al., 1973).

Antimicrobial Applications

The synthesis of pyridine derivatives that incorporate elements of the target compound's structure has shown variable and modest activity against bacterial and fungal strains. These findings highlight the potential for designing new antimicrobial agents by exploiting the structural features of such compounds (Patel et al., 2011).

Antioxidant Properties

Studies on derivatives of similar compounds have demonstrated significant antioxidant properties, suggesting their use in preventing oxidative stress-related diseases. The synthesis and evaluation of these compounds' radical scavenging activities indicate their potential as effective antioxidants in pharmaceutical and nutritional applications (Çetinkaya et al., 2012).

The applications of 1-(2-hydroxy-6-methoxybenzyl)-3-piperidinylmethanone and related compounds span a wide range of scientific fields, from the development of new pharmaceuticals to the synthesis of materials with specialized properties. These studies underscore the importance of such compounds in advancing scientific knowledge and addressing various health and material science challenges.

Properties

IUPAC Name

[1-[(2-hydroxy-6-methoxyphenyl)methyl]piperidin-3-yl]-(3-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3S/c1-13-8-10-24-19(13)18(22)14-5-4-9-20(11-14)12-15-16(21)6-3-7-17(15)23-2/h3,6-8,10,14,21H,4-5,9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHNTUPNCQEWMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)C2CCCN(C2)CC3=C(C=CC=C3OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl](3-methyl-2-thienyl)methanone
Reactant of Route 2
Reactant of Route 2
[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl](3-methyl-2-thienyl)methanone
Reactant of Route 3
[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl](3-methyl-2-thienyl)methanone
Reactant of Route 4
[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl](3-methyl-2-thienyl)methanone
Reactant of Route 5
[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl](3-methyl-2-thienyl)methanone
Reactant of Route 6
[1-(2-hydroxy-6-methoxybenzyl)-3-piperidinyl](3-methyl-2-thienyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.